molecular formula C9H11ClF3N B2850235 N-ethyl-3-(trifluoromethyl)aniline hydrochloride CAS No. 1909305-66-3

N-ethyl-3-(trifluoromethyl)aniline hydrochloride

Cat. No.: B2850235
CAS No.: 1909305-66-3
M. Wt: 225.64
InChI Key: DDESPCPHCVDMKS-UHFFFAOYSA-N
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Description

N-ethyl-3-(trifluoromethyl)aniline hydrochloride is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of an ethyl group and a trifluoromethyl group attached to the aniline ring, with the hydrochloride salt form enhancing its solubility in water

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-3-(trifluoromethyl)aniline hydrochloride typically involves the following steps:

    Nitration: The starting material, 3-(trifluoromethyl)aniline, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Alkylation: The resulting amine is then alkylated with ethyl halide under basic conditions to introduce the ethyl group.

    Formation of Hydrochloride Salt: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is crucial for maintaining product quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-3-(trifluoromethyl)aniline hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce reduced forms of the compound.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Halogenated, nitrated, or sulfonated aromatic compounds.

Scientific Research Applications

N-ethyl-3-(trifluoromethyl)aniline hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials, including dyes and polymers.

Mechanism of Action

The mechanism of action of N-ethyl-3-(trifluoromethyl)aniline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property, combined with the presence of the ethyl group, can modulate the compound’s binding affinity and selectivity for its targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-ethyl-3-(trifluoromethyl)benzylamine hydrochloride
  • N-ethyl-3-(trifluoromethyl)phenylamine hydrochloride
  • N-ethyl-3-(trifluoromethyl)aniline

Uniqueness

N-ethyl-3-(trifluoromethyl)aniline hydrochloride is unique due to the specific positioning of the trifluoromethyl group on the aniline ring, which significantly influences its chemical reactivity and biological activity. The presence of the hydrochloride salt form also enhances its solubility and stability, making it more suitable for various applications compared to its non-salt counterparts.

Properties

IUPAC Name

N-ethyl-3-(trifluoromethyl)aniline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3N.ClH/c1-2-13-8-5-3-4-7(6-8)9(10,11)12;/h3-6,13H,2H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDESPCPHCVDMKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=CC=CC(=C1)C(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1909305-66-3
Record name N-ethyl-3-(trifluoromethyl)aniline hydrochloride
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